Agelastatin A is primarily extracted from marine sponges, particularly those belonging to the genus Agelas. The compound was first isolated in the late 1990s, and subsequent studies have highlighted its unique structural features and biological activities.
Agelastatin A is classified as a natural product and falls under the category of alkaloids. It is specifically categorized as a bromopyrrole marine alkaloid, which distinguishes it from other types of alkaloids due to its bromine content and pyrrole ring structure.
The total synthesis of Agelastatin A has been achieved through various synthetic routes, reflecting the compound's complex structure. Notable methods include:
Agelastatin A has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , with a molecular weight of approximately 304.2 g/mol. The structure features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been used to confirm the structure of synthesized Agelastatin A .
Agelastatin A participates in various chemical reactions that are important for both its synthesis and potential modifications:
The mechanism of action of Agelastatin A primarily involves its interaction with cellular pathways related to cancer proliferation:
Research indicates that Agelastatin A's ability to modulate these pathways makes it a promising candidate for further development as an anticancer agent.
Agelastatin A exhibits several notable physical properties:
The chemical properties include:
Data from various studies indicate that understanding these properties is essential for optimizing synthesis routes and developing formulations for therapeutic use .
Agelastatin A has several promising applications in scientific research:
Agelastatin A was first isolated in 1993 by Pietra and coworkers from the Coral Sea sponge Agelas dendromorpha (reclassified as Cymbastela sp.). Initial studies noted its insecticidal properties and cytotoxicity, though its molecular target remained elusive for decades [3] [6]. Subsequent explorations revealed a family of structurally related analogs:
Table 1: The Agelastatin Family of Natural Products
Compound | Key Structural Modifications | Primary Source | Discovery Year |
---|---|---|---|
Agelastatin A | Brominated, tetracyclic core | Agelas dendromorpha | 1993 |
Agelastatin B | C14-bromination | Cymbastela sp. | 1998 |
Agelastatin C | C4-hydroxylation | Cymbastela sp. | 1998 |
Agelastatin D | N1-dealkylation | Cymbastela sp. | 1998 |
Agelastatin E | C5-methoxy substitution | Agelas dendromorpha | 2010 |
Agelastatin F | C14-bromination + N1-dealkylation | Agelas dendromorpha | 2010 |
AglA belongs to the pyrrole-2-aminoimidazole alkaloid (PIA) family, characterized by fused pyrrole and imidazole rings. Its architecture features:
AglA’s anticancer properties stem from its unique mechanism of action and pharmacokinetic profile:
Mechanism of Action: Ribosomal Inhibition
In 2017, crystallography revealed AglA binds the ribosomal A-site (3.5 Å resolution, S. cerevisiae 80S ribosome), inhibiting peptide bond formation:
Therapeutic Applications
Table 2: Synthetic Strategies for Agelastatin A
Approach | Key Steps | Overall Yield | Challenges |
---|---|---|---|
Biomimetic (Movassaghi, 2013) | Iminium ion cyclization | 22% (8 steps) | Scalability of late-stage C-ring formation |
Copper-Mediated (Han, 2013) | Guanidine cross-coupling | 10–15% | Stereocontrol at C4/C5 |
Radical Azidation (Yoshimitsu, 2018) | SH2' radical cyclization | 26% (6 steps) | Radical selectivity |
Stenhouse Salt (Duspara, 2013) | Tri-molecular cycloaddition | 26% (6 steps) | Racemic product |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7